molecular formula C11H7BrO4 B11838899 3-Bromo-2-oxo-2H-chromen-4-yl acetate

3-Bromo-2-oxo-2H-chromen-4-yl acetate

Cat. No.: B11838899
M. Wt: 283.07 g/mol
InChI Key: RDBHZRQGVCTNFL-UHFFFAOYSA-N
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Description

3-Bromo-2-oxo-2H-chromen-4-yl acetate is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-oxo-2H-chromen-4-yl acetate typically involves the bromination of 2-oxo-2H-chromen-4-yl acetate. One common method includes the reaction of 2-oxo-2H-chromen-4-yl acetate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxo-2H-chromen-4-yl acetate involves its interaction with specific molecular targets. The bromine and acetate groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions and may contribute to its potential biological activities .

Properties

Molecular Formula

C11H7BrO4

Molecular Weight

283.07 g/mol

IUPAC Name

(3-bromo-2-oxochromen-4-yl) acetate

InChI

InChI=1S/C11H7BrO4/c1-6(13)15-10-7-4-2-3-5-8(7)16-11(14)9(10)12/h2-5H,1H3

InChI Key

RDBHZRQGVCTNFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=O)OC2=CC=CC=C21)Br

Origin of Product

United States

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